molecular formula C8H11FN2O3 B15288766 1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-

1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-

Cat. No.: B15288766
M. Wt: 202.18 g/mol
InChI Key: RUTBXYMIQQWSDJ-XVNBXDOJSA-N
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Description

1,2,4-Oxadiazol-5(4H)-one,4-[(3E)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazol-5(4H)-one derivatives typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the use of carbonyldiimidazole (CDI) as an activating agent. The reaction proceeds through the formation of an O-acyl amidoxime intermediate, which then undergoes cyclization to form the oxadiazole ring . Another approach involves the nitration, oxidation, and oxidation coupling reactions of precursor compounds .

Industrial Production Methods

Industrial production of 1,2,4-oxadiazol-5(4H)-one derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazol-5(4H)-one derivatives can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or sulfone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups.

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazol-5(4H)-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity. The presence of functional groups, such as the fluoro and hydroxy substituents, can enhance their binding affinity and specificity. Additionally, these compounds may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

1,2,4-Oxadiazol-5(4H)-one derivatives can be compared with other similar compounds, such as:

The uniqueness of 1,2,4-oxadiazol-5(4H)-one derivatives lies in their specific substitution patterns and the presence of functional groups that confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11FN2O3

Molecular Weight

202.18 g/mol

IUPAC Name

4-[(E)-4-fluoro-5-hydroxypent-3-enyl]-3-methyl-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C8H11FN2O3/c1-6-10-14-8(13)11(6)4-2-3-7(9)5-12/h3,12H,2,4-5H2,1H3/b7-3+

InChI Key

RUTBXYMIQQWSDJ-XVNBXDOJSA-N

Isomeric SMILES

CC1=NOC(=O)N1CC/C=C(\CO)/F

Canonical SMILES

CC1=NOC(=O)N1CCC=C(CO)F

Origin of Product

United States

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